

An In-depth Technical Guide to Early Research on Ceralasertib (AZD6738)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib, also known by its research code AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a central role in resolving DNA replication stress and repairing damaged DNA.[2] By targeting ATR, Ceralasertib represents a promising therapeutic strategy for cancers with inherent genomic instability or those that have developed resistance to DNA-damaging agents. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Ceralasertib, focusing on its mechanism of action, key experimental data, and the methodologies employed in these seminal studies.

Core Mechanism of Action

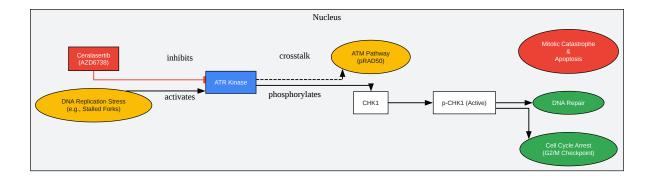
Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[3] In response to replication stress, such as stalled replication forks, ATR is activated and phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3] Ceralasertib's inhibition of ATR abrogates this response, preventing the phosphorylation of CHK1.[4] This leads to the accumulation of DNA damage, forcing cells to enter mitosis with under-replicated or damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[2] Interestingly, inhibition of ATR by Ceralasertib can also lead to an increase in



ATM-dependent signaling, as evidenced by the upregulation of phosphorylated RAD50 (pRAD50).[4]

Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which Ceralasertib exerts its effect.



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Ceralasertib inhibits ATR, preventing CHK1 activation and promoting apoptosis.

Quantitative Data Summary In Vitro Potency of Ceralasertib

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ceralasertib in various cancer cell lines, demonstrating its potency as an ATR inhibitor.



Cell Line	Cancer Type	IC50 (nM)	Reference
LoVo	Colorectal Carcinoma	1 (Enzyme Assay)	[1]
H23	Non-Small Cell Lung Cancer	Varies	[1]
H460	Non-Small Cell Lung Cancer	Varies	[1]
A549	Non-Small Cell Lung Cancer	Varies	[1]
H358	Non-Small Cell Lung Cancer	Varies	[1]
Breast Cancer Cell Lines	Breast Cancer	300 - >1000	[1]

Early Phase Clinical Trial Outcomes

The tables below summarize key findings from early phase clinical trials of Ceralasertib, both as a monotherapy and in combination with other agents.

Phase I Monotherapy Study (NCT02223923)[5][6]

Parameter	Value	
Patient Population	67 patients with advanced solid tumors	
Dosing	20–240 mg twice daily (BD), continuous or intermittent (14 of 28-day cycle)	
Recommended Phase 2 Dose (RP2D)	160 mg BD for 2 weeks in a 4-week cycle	
Overall Response Rate (ORR)	8% (5 confirmed partial responses)	
Stable Disease (SD)	52% (34 patients)	
Progressive Disease (PD)	41% (27 patients)	
Dose-Limiting Toxicities (DLTs)	Hematological (thrombocytopenia)	



Phase I Combination Study with Carboplatin (NCT02264678)[7][8]

Parameter	Value	
Patient Population	36 patients with advanced solid tumors	
Ceralasertib Dosing	Escalating doses from 20 mg BD to 60 mg once daily (QD)	
Carboplatin Dosing	Fixed dose (AUC5)	
Recommended Phase 2 Dose (RP2D)	40 mg QD Ceralasertib on days 1-2 with Carboplatin AUC5 every 3 weeks	
Partial Responses	2 patients (with absent/low ATM or SLFN11 expression)	
Stable Disease	53% (18 of 34 evaluable patients)	
Most Common Grade ≥3 Adverse Events	Anemia (39%), thrombocytopenia (36%), neutropenia (25%)	

Phase I Combination Study with Paclitaxel[9][10][11]

Parameter	Value	
Patient Population	57 patients with refractory solid tumors (enriched for melanoma)	
Ceralasertib Dosing	Escalating doses from 40 mg QD to 240 mg BD	
Paclitaxel Dosing	80 mg/m² on days 1, 8, 15 of a 28-day cycle	
Recommended Phase 2 Dose (RP2D)	240 mg BD Ceralasertib on days 1-14 with paclitaxel	
Overall Response Rate (ORR)	22.6%	
ORR in Melanoma (post anti-PD1)	33.3%	
Most Common Toxicities	Neutropenia (68%), anemia (44%), thrombocytopenia (37%)	



Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the concentration of Ceralasertib that inhibits cell growth by 50% (GI50).

Protocol:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the treatment period.
- Treatment: Cells are treated with a range of concentrations of Ceralasertib.
- Incubation: Plates are incubated for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a metabolic assay such as MTS or CellTiter-Glo.
- Data Analysis: The GI50 is calculated by fitting a dose-response curve to the data.[12]

Western Blot for Phospho-CHK1

Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.

Protocol:

- Cell Treatment: Cells are treated with Ceralasertib for a specified time.
- Lysate Preparation: Cells are lysed to extract total protein.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is probed with primary antibodies against phospho-CHK1 (Ser345) and total CHK1, followed by HRP-conjugated secondary antibodies.



• Detection: The signal is detected using chemiluminescence.

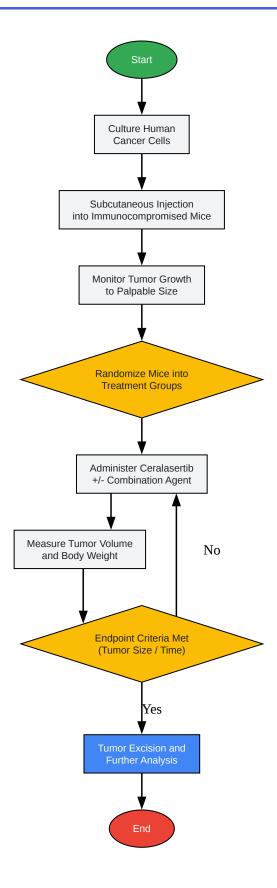
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Ceralasertib as a monotherapy or in combination with other agents in a living organism.

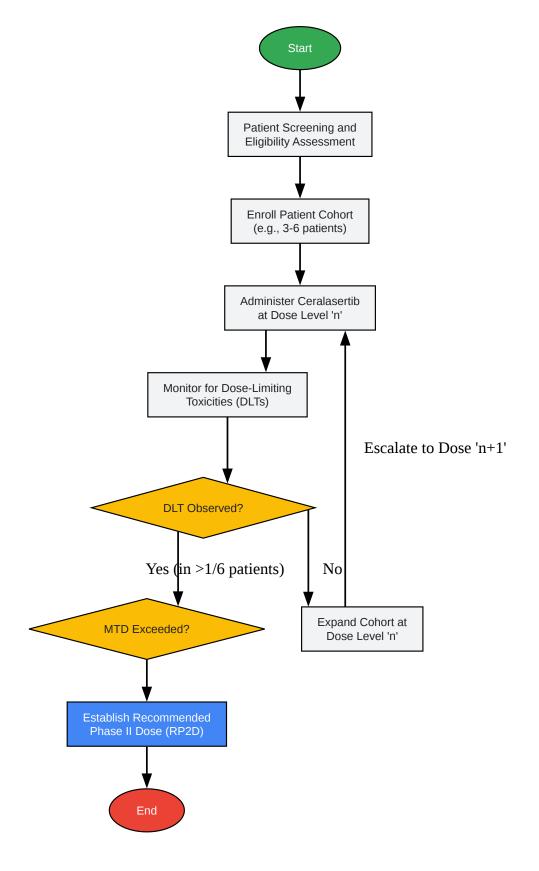
Protocol:

- Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and dosed with Ceralasertib (e.g., via oral gavage) and/or other therapeutic agents according to the study design.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is concluded when tumors reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., immunohistochemistry).
 [12]









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References

- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Modular Phase I, Open-Label, Multicentre Study to Assess the Safety, Tolerability,
 Pharmacokinetics and Preliminary Anti-tumour Activity of Ascending Doses of Ceralasertib in
 combination with Cytotoxic Chemotherapy and/or DNA Damage Repair/Novel Anti-cancer
 Agents in Patients with Advanced Solid Malignancies | Dana-Farber Cancer Institute [danafarber.org]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] pRAD50: a novel and clinically applicable pharmacodynamic biomarker of both ATM and ATR inhibition identified using mass spectrometry and immunohistochemistry | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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